APDye 350 Picolyl Azide
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Overview
Description
APDye 350 Picolyl Azide is a blue-fluorescent, azide-activated probe that reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free click chemistry reaction to form a stable triazole and does not require a copper catalyst or elevated temperatures . This compound is widely used in various scientific research applications due to its unique properties.
Preparation Methods
APDye 350 Picolyl Azide is synthesized through a series of chemical reactions involving the introduction of an azide group into a picolyl moiety. The synthetic route typically involves the following steps:
Formation of the Picolyl Azide: The picolyl moiety is reacted with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to form the picolyl azide.
Coupling with Fluorescent Dye: The picolyl azide is then coupled with a fluorescent dye, such as APDye 350, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Chemical Reactions Analysis
APDye 350 Picolyl Azide undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole.
Copper-Free Click Reactions: This compound also reacts with strained cyclooctyne via a copper-free click chemistry reaction, forming a stable triazole without the need for a copper catalyst or elevated temperatures.
Common reagents and conditions used in these reactions include:
Copper Catalyst: Used in CuAAC reactions to facilitate the formation of the triazole ring.
Solvents: DMSO, DMF, and water are commonly used solvents for these reactions.
Strained Cyclooctyne: Used in copper-free click reactions to react with the azide group.
Scientific Research Applications
APDye 350 Picolyl Azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical reactions to detect and quantify the presence of specific molecules.
Biology: Employed in bioorthogonal labeling techniques to study biological processes in living cells without interfering with native biochemical reactions.
Medicine: Utilized in the development of diagnostic tools and imaging agents for medical applications.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of APDye 350 Picolyl Azide involves the formation of a stable triazole through a click reaction with terminal alkynes or strained cyclooctyne. . This results in a faster and more biocompatible labeling process.
Comparison with Similar Compounds
APDye 350 Picolyl Azide is unique due to its enhanced efficiency in click reactions and its ability to undergo copper-free click reactions. Similar compounds include:
APDye 350 Azide: A blue-fluorescent, azide-activated probe that reacts with terminal alkynes via CuAAC.
APDye 594 Picolyl Azide: An advanced fluorescent probe that incorporates a copper-chelating motif to raise the effective concentration of copper(I) at the reaction site.
These compounds share similar properties but differ in their fluorescent characteristics and specific applications.
Properties
Molecular Formula |
C21H21N7O7S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
7-amino-3-[2-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-2-oxoethyl]-4-methyl-2-oxochromene-6-sulfonic acid |
InChI |
InChI=1S/C21H21N7O7S/c1-11-14-6-18(36(32,33)34)16(22)8-17(14)35-21(31)15(11)7-20(30)24-5-4-19(29)27-13-3-2-12(25-9-13)10-26-28-23/h2-3,6,8-9H,4-5,7,10,22H2,1H3,(H,24,30)(H,27,29)(H,32,33,34) |
InChI Key |
SFMHKGGENQWXLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)CC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-] |
Origin of Product |
United States |
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